Fobrepodacin - 1384984-31-9

Fobrepodacin

Catalog Number: EVT-3458352
CAS Number: 1384984-31-9
Molecular Formula: C21H26FN6O6P
Molecular Weight: 508.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Fobrepodacin involves several key steps to convert precursor compounds into the final product. The process typically starts with the preparation of SPR719, followed by the phosphorylation to yield Fobrepodacin.

  1. Starting Materials: The synthesis begins with aminobenzimidazole derivatives.
  2. Phosphorylation: The conversion of SPR719 to Fobrepodacin is achieved through a phosphorylation reaction, which enhances its bioavailability and stability.
  3. Technical Details: The reaction conditions often involve solvents like dimethylformamide and require specific reagents such as phosphoric acid derivatives to facilitate the phosphorylation process .
Molecular Structure Analysis

Fobrepodacin has a complex molecular structure characterized by its aminobenzimidazole core.

  • Molecular Formula: C₁₃H₁₅N₃O₃P
  • Molecular Weight: Approximately 285.26 g/mol
  • Structural Features: The compound features a phosphate group that contributes to its prodrug properties, allowing for improved absorption and efficacy upon administration .
Chemical Reactions Analysis

Fobrepodacin undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: Upon administration, Fobrepodacin is hydrolyzed to release SPR719, which is the active form that exerts antibacterial effects.
  2. Enzymatic Reactions: The compound interacts with bacterial enzymes such as DNA gyrase, leading to disruption in DNA replication processes.
  3. Technical Details: The rate of hydrolysis can be influenced by pH and temperature, which are critical in determining the pharmacokinetic profile of the drug .
Mechanism of Action

Fobrepodacin functions primarily as an inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication:

  • Inhibition Process: By binding to the GyrB subunit of the enzyme, Fobrepodacin prevents the supercoiling of DNA, which is necessary for replication and transcription.
  • Data on Efficacy: Studies have demonstrated that Fobrepodacin exhibits bactericidal activity comparable to moxifloxacin in animal models of tuberculosis infection, showing significant reductions in bacterial load .
Physical and Chemical Properties Analysis

Fobrepodacin possesses several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions due to hydrolysis of the phosphate group.
  • Relevant Data: The compound's stability profile is crucial for its formulation as an oral drug .
Applications

Fobrepodacin is primarily being researched for its potential applications in treating:

  • Tuberculosis: Particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis, offering a new therapeutic option where existing treatments fail.
  • Non-tuberculous Mycobacterial Infections: Its broad-spectrum antibacterial activity makes it suitable for treating various infections caused by non-tuberculous mycobacteria .
Introduction to Fobrepodacin in Antimicrobial Research

Historical Development and Discovery of Fobrepodacin

Fobrepodacin's development journey began at Vertex Pharmaceuticals, where it was initially identified as PVXc-486 during discovery programs targeting bacterial DNA gyrase. In 2016, Spero Therapeutics acquired the compound, designating it SPR720, and advanced it through preclinical development. The compound demonstrated potent activity against both Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM) in murine models, showing comparable efficacy to moxifloxacin in combination regimens [2].

Significant development momentum occurred in June 2019 when Spero established a collaborative partnership with the Bill & Melinda Gates Medical Research Institute (Gates MRI). This agreement granted Gates MRI exclusive rights to develop SPR720 for tuberculosis treatment in low- and middle-income countries (LMICs), while Spero retained commercial rights for NTM indications in major markets. This strategic partnership exemplified the increasing importance of public-private partnerships in advancing antibacterial agents targeting neglected diseases [2].

The compound's mechanism involves its rapid conversion to the active metabolite SPR719 (fobrepodacin's bioactive form) following oral administration. SPR719 functions as a highly selective inhibitor of the bacterial DNA gyrase subunit B (GyrB), which is essential for bacterial DNA replication and transcription. This enzymatic target differs from quinolones, which target the GyrA subunit, thereby offering potential activity against quinolone-resistant strains [2] [10].

Role in Addressing Multidrug-Resistant Mycobacterial Infections

Mycobacterial infections present unique therapeutic challenges due to their complex cell wall structure, intracellular persistence, and propensity for resistance development. Fobrepodacin addresses multidrug-resistant (MDR) mycobacterial infections through multiple mechanistic advantages:

  • Novel Target Engagement: By specifically inhibiting the ATP-binding domain of GyrB, SPR719 disrupts DNA supercoiling without cross-resistance to existing fluoroquinolones that target GyrA. This mechanism remains effective against Mtb strains resistant to first-line TB drugs including isoniazid and rifampicin [2] [4].

  • Overcoming Efflux-Mediated Resistance: Unlike many conventional antibiotics, Fobrepodacin maintains activity against mycobacteria with overexpressed efflux pumps (e.g., resistance-nodulation-division transporters). This advantage is critical given that efflux mechanisms contribute significantly to the multidrug resistance phenotype in both TB and NTM pathogens [4].

  • Intracellular Accumulation: The active metabolite SPR719 achieves concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) that significantly exceed unbound plasma concentrations. Pharmacokinetic studies demonstrate ELF-to-unbound plasma concentration ratios of 19.87 for AUC~0-24~ and 21.88 for C~max~, while AM-to-unbound plasma ratios reach 42.50 and 52.53 respectively. This enhanced penetration into infection sites is critical for eradicating intracellular mycobacterial reservoirs [10].

Table 2: Preclinical Efficacy of Fobrepodacin Against Mycobacterial Infections

Infection ModelTreatment RegimenKey FindingsReference
Murine Chronic Mtb InfectionSPR720 (100mg/kg BID)2.5-log CFU reduction comparable to moxifloxacin [2]
Murine TB (Combination Therapy)SPR720/RIF10/PZA (8 weeks)Equivalent sterilization to moxifloxacin/RIF/PZA [2]
Murine TB (Enhanced Regimen)SPR720/RIF30/PZA (12 weeks)Superior prevention of reactivation vs control regimens [2]
MAC Pulmonary DiseaseSPR720 (Phase 2 trial)Clinical evaluation in human subjects completed [10]

Strategic Importance in Global Tuberculosis and NTM Infection Management

The strategic value of Fobrepodacin extends beyond its molecular attributes to address critical epidemiological challenges:

  • NTM Pandemic: Nontuberculous mycobacterial pulmonary disease (NTM-PD) incidence in the United States increased from 6.8 to 11.7 per 100,000 persons between 2008-2015, with geographical variations. Mycobacterium avium complex (MAC) and Mycobacterium abscessus (MAB) collectively cause 80-85% of global NTM lung disease, characterized by dismal cure rates (39-68% for MAC-PD and 30-60% for MAB-PD) despite year-long multi-drug regimens. Fobrepodacin represents one of the few compounds in clinical development specifically targeting these neglected infections [1].

  • TB Resistance Crisis: Tuberculosis caused approximately 1.3 million deaths in 2022, with 7.5 million new cases reported. Drug-resistant TB strains, particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) variants, complicate global control efforts. The WHO reports only 60% cure rates for MDR-TB and 30-50% for XDR-TB with conventional regimens. Fobrepodacin's inclusion among 28 drugs in Phase I-III trials for TB (including 18 new chemical entities) positions it as a potential component of novel regimen strategies aimed at shortening treatment duration and overcoming resistance [6] [8].

  • Therapeutic Access and Funding: Despite the 2018 UN High-Level Meeting setting a $2 billion annual target for TB research funding, only $1 billion was available in 2021. The 2023 meeting increased this target to $5 billion annually by 2027, reflecting the substantial resource gap. Fobrepodacin's development through Gates MRI partnership provides a model for sustainable access in LMICs, where the TB burden is highest. Its orphan drug designation in the United States for NTM indications further underscores its importance in addressing unmet medical needs [8] [10].

Table 3: Strategic Positioning of Fobrepodacin in Antimicrobial Development

Strategic ChallengeCurrent LandscapeFobrepodacin's Value Proposition
NTM Treatment GapCure rates of 30-60% for MAB-PD; limited drug development pipelineOne of few NTM-specific agents in clinical development
TB Resistance450,000 MDR/RR-TB cases annually; complex lengthy regimensNovel mechanism effective against drug-resistant Mtb
Therapeutic ShorteningDS-TB requires 4-6 months; MDR-TB up to 18 monthsPotential to shorten treatment duration in combination regimens
R&D Funding DisparityOnly $1 billion of $2 billion target TB research funding achievedLeverages public-private partnership development model
Novel Target Need10-year discovery gap for new antibiotic classesFirst-in-class GyrB inhibitor with novel resistance profile

The future development trajectory for Fobrepodacin faces both opportunities and challenges. As of 2025, its clinical development for NTM indications remains under evaluation following Phase 2 trial data assessment. However, its unique biochemical attributes, favorable tissue distribution, and position within the evolving therapeutic landscape for drug-resistant mycobacterial infections continue to support its potential as a valuable therapeutic tool. The compound exemplifies how targeted antimicrobial discovery, coupled with innovative development partnerships, can address critical gaps in managing increasingly resistant pathogens that threaten global health security [1] [2] [10].

Compound Names Mentioned: Fobrepodacin, SPR720, SPR719, PVXc-486

Properties

CAS Number

1384984-31-9

Product Name

Fobrepodacin

IUPAC Name

2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl dihydrogen phosphate

Molecular Formula

C21H26FN6O6P

Molecular Weight

508.4 g/mol

InChI

InChI=1S/C21H26FN6O6P/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29)/t14-/m1/s1

InChI Key

COTQDURISRILOR-CQSZACIVSA-N

SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.